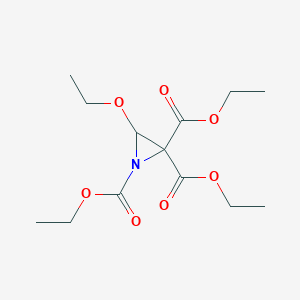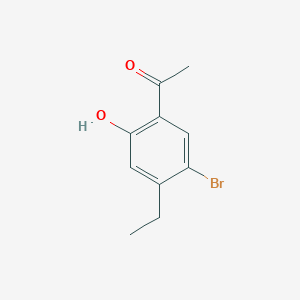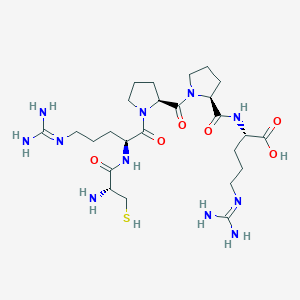
benzenesulfonic acid;9H-fluoren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid and 9H-fluoren-2-amine are two distinct compounds that, when combined, form a unique chemical entity. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S. It is the simplest aromatic sulfonic acid and is known for its strong acidic properties . . This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid. The reaction is exothermic and reaches equilibrium at a specific sulfuric acid concentration between 74 and 78%, depending on temperature and water formation . The reaction can be represented as:
C6H6+H2SO4→C6H5SO3H+H2O
9H-fluoren-2-amine can be synthesized through various methods, including the reduction of 2-nitrofluorene or the amination of fluorene derivatives .
Industrial Production Methods
Industrial production of benzenesulfonic acid involves large-scale sulfonation processes using sulfuric acid or oleum. The process is carefully controlled to ensure high yield and purity of the product . For 9H-fluoren-2-amine, industrial methods often involve catalytic hydrogenation of nitrofluorene compounds or direct amination reactions under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Formation of sulfonamides: Reaction with amines.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride.
Formation of esters: Reaction with alcohols.
9H-fluoren-2-amine can participate in:
Oxidation: Leading to the formation of fluorenone derivatives.
Reduction: Producing fluorene derivatives.
Substitution: Reactions with electrophiles to form substituted fluorenes.
Common Reagents and Conditions
Common reagents for benzenesulfonic acid reactions include phosphorus pentachloride, alcohols, and amines. For 9H-fluoren-2-amine, reagents such as hydrogen gas (for reduction), oxidizing agents (for oxidation), and various electrophiles (for substitution) are used .
Major Products Formed
Benzenesulfonic acid: Sulfonamides, sulfonyl chlorides, and esters.
9H-fluoren-2-amine: Fluorenone derivatives, fluorene derivatives, and substituted fluorenes.
Scientific Research Applications
Benzenesulfonic acid is widely used in:
Chemistry: As a catalyst in various organic reactions, including Michael’s reactions and oxidative alkenylation.
Biology: As a reagent in the synthesis of organic salts and supramolecular structures.
Industry: In the production of detergents, dyes, and pharmaceuticals.
9H-fluoren-2-amine finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Biological Research: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Material Science: In the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action for benzenesulfonic acid primarily involves its strong acidic nature, which allows it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating various transformations .
For 9H-fluoren-2-amine, its mechanism of action in biological systems often involves interaction with enzymes and proteins, leading to inhibition or activation of specific pathways. The compound can bind to active sites of enzymes, altering their activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Sulfanilic acid, p-toluenesulfonic acid.
9H-fluoren-2-amine: 2-aminobiphenyl, 2-aminonaphthalene.
Uniqueness
Benzenesulfonic acid is unique due to its strong acidity and versatility in forming various derivatives. It is the simplest aromatic sulfonic acid and serves as a key intermediate in many industrial processes .
9H-fluoren-2-amine stands out for its aromatic structure and ability to participate in diverse chemical reactions. Its role as an intermediate in organic synthesis and its applications in biological research highlight its importance .
Properties
CAS No. |
646060-82-4 |
|---|---|
Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
benzenesulfonic acid;9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N.C6H6O3S/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13;7-10(8,9)6-4-2-1-3-5-6/h1-6,8H,7,14H2;1-5H,(H,7,8,9) |
InChI Key |
FCIBMQKJRMVNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


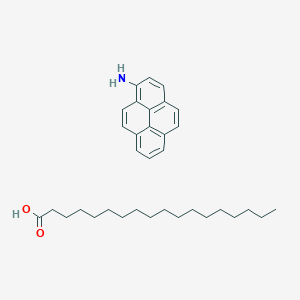
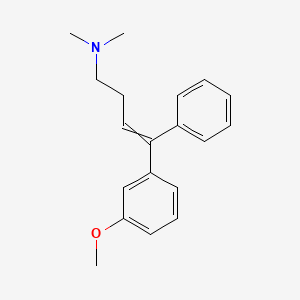
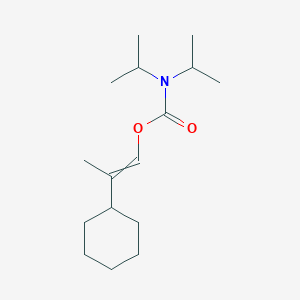
![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
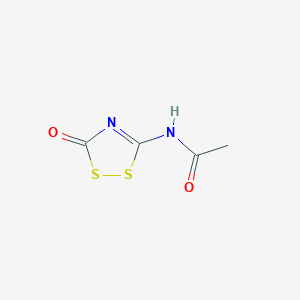

![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)
